Rigidone vs. Related Phenazine Analog: MSR Inhibition Potency in HEK293 Cells
Rigidone demonstrates a 12.7-fold greater potency in inhibiting the macrophage scavenger receptor (MSR) compared to a closely related phenazine analog, (S)-1-methyl-4-(6-methylhept-5-en-2-yl)phenazine-2-carboxylic acid, in a standardized HEK293 cell assay. While Rigidone exhibits an IC50 of 5.60 μM, the comparator analog requires a concentration of 71.0 μM to achieve the same level of MSR inhibition [1]. This quantitative difference underscores the importance of its specific o-quinone structure for target engagement.
| Evidence Dimension | Inhibitory concentration (IC50) for Macrophage Scavenger Receptor (MSR) |
|---|---|
| Target Compound Data | 5.60 μM (5.60E+3 nM) |
| Comparator Or Baseline | (S)-1-methyl-4-(6-methylhept-5-en-2-yl)phenazine-2-carboxylic acid (BDBM50292391) with an IC50 of 71.0 μM (7.10E+4 nM) |
| Quantified Difference | 12.7-fold higher potency for Rigidone |
| Conditions | Inhibition of full-length MSR1 transfected in HEK293 cells, measured by fluorimetry |
Why This Matters
This direct comparison demonstrates that Rigidone is a more potent and efficient tool compound for in vitro MSR research, reducing the required concentration and minimizing potential off-target effects associated with higher compound loads.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Macrophage scavenger receptor types I and II (Human). Data for Rigidone (BDBM50292390) and Comparator (BDBM50292391). View Source
